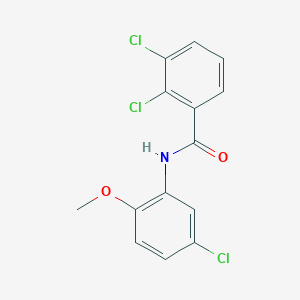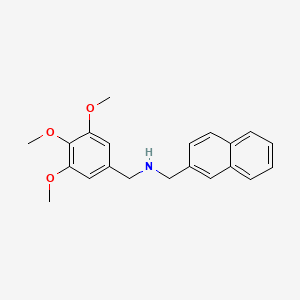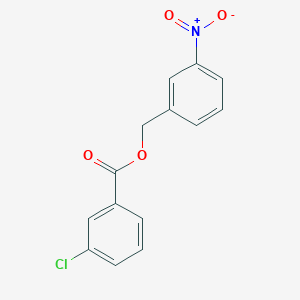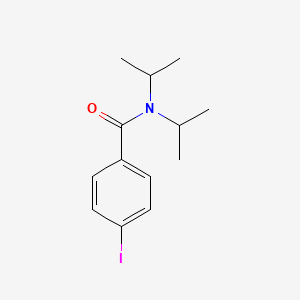
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate, also known as CPIET, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in inducing apoptosis involves the activation of the caspase cascade, a series of proteases that are involved in the degradation of cellular components during apoptosis. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to activate caspase-3 and caspase-9, which are key players in the caspase cascade. Additionally, S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to inhibit the activity of the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells and contributes to their survival.
Biochemical and Physiological Effects:
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to have minimal toxicity in normal cells, indicating that it may have a selective cytotoxic effect on cancer cells. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate is still in the early stages of research and has not yet been studied extensively in vivo. Additionally, the optimal dosage and administration of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate have not yet been established.
Future Directions
Future research on S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate could focus on its potential as a combination therapy with other anti-cancer agents. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in vivo, as well as its potential for use in other diseases, such as inflammation and autoimmune disorders.
Synthesis Methods
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate can be synthesized by the reaction of 4-chlorobenzaldehyde and 1,3-dioxo-1,3-dihydro-2H-isoindole-2-thiol in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization.
Scientific Research Applications
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been studied for its potential as an anti-cancer agent. In vitro studies have shown that S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing cell migration and invasion.
properties
IUPAC Name |
S-(4-chlorophenyl) 2-(1,3-dioxoisoindol-2-yl)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3S/c17-10-5-7-11(8-6-10)22-14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJOPUGMHSDYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)
![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)

![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)




![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)
![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)
